5-CF3 Indole-2-carboxylic Acid Core Enables 15 nM p97 Inhibition — Unattainable with 5-Cl, 5-OMe, or 5-cPr Analogs
In a systematic SAR study of indole-2-carboxylic acid-based p97 ATPase inhibitors, the derivative incorporating the 5-CF3 indole-2-carboxylic acid core exhibited an IC50 of 15 nM against p97 in an ADP-Glo assay. In direct contrast, replacement of the 5-CF3 group with 5-Cl, 5-OMe, or 5-cyclopropyl substituents on the identical indole-2-carboxylic acid scaffold resulted in a complete loss of inhibitory activity (IC50 > 10,000 nM) [1][2].
| Evidence Dimension | p97 ATPase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 nM (ADP-Glo assay) |
| Comparator Or Baseline | 5-Cl analog: IC50 > 10,000 nM; 5-OMe analog: IC50 > 10,000 nM; 5-cyclopropyl analog: IC50 > 10,000 nM |
| Quantified Difference | >667-fold improved potency for 5-CF3 vs. comparators |
| Conditions | ADP-Glo assay; recombinant human p97; compound identified as 'C-5 trifluoromethylated indole 12' in US11247985 |
Why This Matters
This establishes the 5-CF3 substituent as non-negotiable for achieving sub-100 nM p97 inhibition, guiding procurement for kinase/ATPase inhibitor programs.
- [1] BindingDB. CHEMBL4280801::US11247985, Table 3.49. BDBM50468106. IC50: 15 nM. View Source
- [2] Gillis, E. P., et al. (2022). US11247985. Substituted indole derivatives as p97 inhibitors. Table 3.49. View Source
